(2S)-4-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid

Solid-Phase Peptide Synthesis Orthogonal Protection Fmoc Chemistry

(2S)-4-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid, commonly known as Fmoc-L-aspartic acid β-benzyl ester or Fmoc-Asp(OBzl)-OH, is a protected amino acid derivative utilized primarily in Fmoc-based solid-phase peptide synthesis (SPPS). The compound features an Fmoc-protected α-amino group for standard iterative deprotection and a β-benzyl ester side-chain protecting group that is orthogonal to the Fmoc chemistry, enabling selective deprotection strategies in complex peptide assembly.

Molecular Formula C26H23NO6
Molecular Weight 445.5 g/mol
CAS No. 86060-84-6
Cat. No. B557534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid
CAS86060-84-6
SynonymsFmoc-Asp(OBzl)-OH; 86060-84-6; Fmoc-L-asparticacid4-benzylester; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoicacid; L-Fmoc-asparticacidbeta-benzylester; ST51016063; (2S)-4-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoicacid; L-Fmoc-asparticacidbelta-benzylester; 4-BenzylN-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate; fmoc-l-asp(obzl)-oh; PubChem10005; KSC496E9F; 4-BenzylN-Fmoc-L-aspartate; 47593_ALDRICH; SCHEMBL119962; 47593_FLUKA; CTK3J6292; MolPort-002-497-242; ACT08950; ZINC2539219; Fmoc-L-asparticacidb-benzylester; ANW-74484; CF-173; AKOS015895331; AKOS015922806
Molecular FormulaC26H23NO6
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H23NO6/c28-24(32-15-17-8-2-1-3-9-17)14-23(25(29)30)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,29,30)/t23-/m0/s1
InChIKeyOQGAELAJEGGNKG-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-4-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (CAS: 86060-84-6) for Peptide Synthesis Procurement


(2S)-4-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid, commonly known as Fmoc-L-aspartic acid β-benzyl ester or Fmoc-Asp(OBzl)-OH, is a protected amino acid derivative utilized primarily in Fmoc-based solid-phase peptide synthesis (SPPS) . The compound features an Fmoc-protected α-amino group for standard iterative deprotection and a β-benzyl ester side-chain protecting group that is orthogonal to the Fmoc chemistry, enabling selective deprotection strategies in complex peptide assembly [1].

Why Fmoc-Asp(OBzl)-OH (CAS: 86060-84-6) Cannot Be Substituted Arbitrarily in Peptide Synthesis Workflows


Fmoc-Asp(OBzl)-OH is not simply interchangeable with other Fmoc-protected aspartic acid derivatives. The β-benzyl ester side-chain protecting group confers distinct orthogonal stability to TFA cleavage conditions, in contrast to the TFA-labile tert-butyl (OtBu) ester . Furthermore, the choice of side-chain protection directly influences the propensity for aspartimide formation—a major side reaction in Fmoc SPPS that leads to peptide impurities and reduced yield. The β-benzyl ester exhibits a unique side-reaction profile in aspartimide-prone sequences (e.g., Xaa-Asp-Yaa-Gly motifs), including the potential formation of 1,4-diazepine-2,5-dione derivatives not observed with tert-butyl protected analogs [1]. Substituting Fmoc-Asp(OBzl)-OH with Fmoc-Asp(OtBu)-OH or Fmoc-Asp(OMpe)-OH without adjusting deprotection and cleavage protocols will alter reaction outcomes, crude purity, and final peptide quality.

Quantitative Evidence Guide for Selecting Fmoc-Asp(OBzl)-OH (CAS: 86060-84-6)


Orthogonal Side-Chain Protection Strategy for Fmoc SPPS

Fmoc-Asp(OBzl)-OH provides a β-benzyl ester side-chain protecting group that remains intact under standard Fmoc deprotection conditions (20% piperidine in DMF) and standard TFA cleavage cocktails, requiring hydrogenation over Pd/C or strong acids such as TFMSA for removal . This contrasts with Fmoc-Asp(OtBu)-OH (CAS: 71989-14-5), whose tert-butyl ester is cleaved concurrently with the peptide-resin cleavage under TFA conditions [1].

Solid-Phase Peptide Synthesis Orthogonal Protection Fmoc Chemistry

Distinct Aspartimide-Related Side Reaction Profile in Asp-Gly Sequences

In Fmoc-based SPPS of sequences containing the Xaa-Asp(OBzl)-Yaa-Gly-NH₂ motif, the β-benzyl ester undergoes a unique cascade side reaction yielding 1,4-diazepine-2,5-dione peptides, in addition to the aspartimide and piperidide derivatives commonly observed with other Asp protections [1]. This reaction is specific to the benzyl ester and is not reported for tert-butyl (OtBu) or OMpe protected Asp derivatives. The rate and extent of this transformation depends on the bulkiness of the amino acid side chain preceding the Asp residue (Yaa) and the nature of the following amino acid (Xaa), and under certain conditions the diazepine-dione derivative can become the dominant product [1].

Aspartimide Formation Side Reaction Peptide Impurity

Commercial Enantiomeric Purity Specification: ≥99.5% (a/a)

The Novabiochem® grade of Fmoc-Asp(OBzl)-OH (CAS: 86060-84-6) carries a specified enantiomeric purity of ≥99.5% (a/a) as determined by HPLC . This represents a high commercial benchmark for this derivative, ensuring minimal D-enantiomer contamination that could compromise peptide stereochemical integrity. By comparison, the α-benzyl ester regioisomer (Fmoc-Asp-OBzl, CAS: 86060-83-5) is specified at ≥99.0% (a/a) enantiomeric purity from the same manufacturer .

Enantiomeric Purity Quality Control Chiral Integrity

Multi-Parameter Purity Specification for Procurement Quality Assurance

Commercial Fmoc-Asp(OBzl)-OH from Novabiochem® is specified with orthogonal purity assays: ≥97.0% by acidimetric titration, ≥98.0% by HPLC (area%), and ≥98% by TLC . This multi-method quality control exceeds single-assay specifications typical of generic suppliers (e.g., ≥98% HPLC only) . Additionally, the product is controlled for dipeptide, free-amino acid, and acetic acid impurities, with water content ≤1.00% by Karl Fischer titration .

Purity Specification Quality Control Procurement

Solubility in DMF for SPPS Compatibility

Fmoc-Asp(OBzl)-OH demonstrates clear solubility at 0.5 M in DMF (1 mmol in 2 mL DMF), the standard solvent for Fmoc SPPS coupling reactions . This solubility ensures adequate concentration for efficient amino acid activation and coupling. The compound is also soluble in methanol , with a melting point range of 120-130°C and optical rotation of -20° ±2° (c=1, DMF) .

Solubility DMF Coupling Efficiency

Recommended Application Scenarios for Fmoc-Asp(OBzl)-OH (CAS: 86060-84-6) Based on Quantitative Evidence


Synthesis of Peptides Requiring Fully Protected Aspartic Acid Intermediates

Fmoc-Asp(OBzl)-OH is the preferred building block for synthesizing protected peptide fragments containing aspartic acid where the side-chain carboxyl must remain protected after TFA-mediated cleavage from the resin . The β-benzyl ester's stability to TFA enables fragment condensation strategies (e.g., native chemical ligation of protected segments) or subsequent selective modification of other acidic residues, which is not possible with TFA-labile OtBu protection .

Peptide Sequences Prone to Aspartimide Formation Requiring Defined Impurity Profiling

For peptides containing the Xaa-Asp-Yaa-Gly motif where aspartimide formation is a concern, Fmoc-Asp(OBzl)-OH provides a defined and well-characterized side-reaction profile. The benzyl ester's unique propensity to form 1,4-diazepine-2,5-dione derivatives—in addition to aspartimides and piperidides—has been quantitatively characterized in the literature . This documented impurity landscape allows analytical chemists to develop targeted LC-MS methods for impurity monitoring and control, whereas substitution with OtBu or OMpe derivatives introduces a different impurity profile that may require distinct analytical validation.

GMP and High-Purity Peptide Manufacturing with Stringent Enantiomeric Requirements

For GMP peptide production or applications requiring high stereochemical fidelity (e.g., therapeutic peptide candidates), procurement of Fmoc-Asp(OBzl)-OH with specified enantiomeric purity ≥99.5% (a/a) provides documented chiral integrity . This specification reduces the risk of D-aspartate incorporation, which can be challenging to detect and remove downstream. The multi-method purity verification (acidimetric, HPLC, TLC) and controlled impurity profile further support process consistency and regulatory documentation requirements .

Automated Peptide Synthesis Requiring Reliable DMF Solubility

Fmoc-Asp(OBzl)-OH is validated for automated peptide synthesizer workflows with demonstrated clear solubility at 0.5 M in DMF, the standard coupling solvent . This ensures reliable delivery from amino acid cartridges and efficient in situ activation, minimizing coupling failures due to precipitation. The compound's consistent melting point range (120-130°C) and optical rotation specification (-20° ±2°, c=1, DMF) provide additional batch-release parameters for quality assurance in high-throughput synthesis environments .

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